molecular formula C7H3FI2N2 B1391951 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-23-6

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391951
CAS No.: 1228666-23-6
M. Wt: 387.92 g/mol
InChI Key: RNKUSVGRMCQMAX-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic organic compound with the molecular formula C7H3FI2N2 It is characterized by the presence of fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrrolo[2,3-b]pyridine precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-3-azido-1H-pyrrolo[2,3-b]pyridine .

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of two iodine atoms at positions 3 and 4. This structural feature enhances its reactivity and allows for more diverse chemical transformations. Additionally, the combination of fluorine and iodine atoms can lead to stronger halogen bonding interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2N2/c8-3-1-11-7-5(6(3)10)4(9)2-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKUSVGRMCQMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678434
Record name 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-23-6
Record name 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
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Reactant of Route 5
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine

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